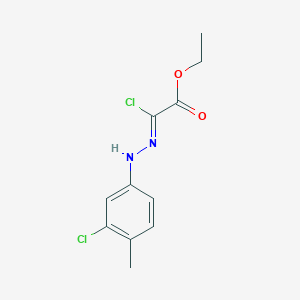

Ethyl 2-chloro-2-(2-(3-chloro-4-methylphenyl)hydrazono)acetate

Description

Ethyl 2-chloro-2-(2-(3-chloro-4-methylphenyl)hydrazono)acetate is a hydrazone-containing ester with a chloro-substituted phenylhydrazone moiety. This compound is structurally characterized by an ethyl ester group, a central hydrazone linkage (C=N–N), and a 3-chloro-4-methylphenyl substituent. It serves as a key intermediate in the synthesis of heterocyclic compounds, particularly thiazoles and pyrazoles, which are relevant in medicinal chemistry for their antimicrobial and anticancer activities .

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-8-5-4-7(2)9(12)6-8/h4-6,14H,3H2,1-2H3/b15-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPVJCSQDKUXOM-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC(=C(C=C1)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC(=C(C=C1)C)Cl)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-chloro-2-(2-(3-chloro-4-methylphenyl)hydrazono)acetate, with the CAS number 148367-95-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C11H12Cl2N2O2

- Molecular Weight : 275.13 g/mol

- Structure : The compound features a chloro group and a hydrazone linkage, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazone moiety is known to participate in nucleophilic attacks, facilitating interactions with enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound.

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound's anticancer activity may be linked to its ability to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). Studies suggest that hydrazone derivatives can act as CDK inhibitors, which are crucial for cell cycle regulation .

Research Findings and Case Studies

Safety and Toxicology

While the biological activities are promising, safety profiles must also be considered. Preliminary toxicity assessments indicate that the compound may exhibit moderate toxicity; thus, further studies are necessary to establish safe dosage levels.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-2-(2-(3-chloro-4-methylphenyl)hydrazono)acetate has been investigated for its potential as a pharmacological agent. Its hydrazone structure is significant because hydrazones are known to exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with hydrazone moieties can possess antibacterial and antifungal properties. For instance, derivatives of hydrazones have been synthesized and tested against various microbial strains, demonstrating promising results in inhibiting growth .

- Anticancer Properties : Research indicates that certain hydrazone derivatives can induce apoptosis in cancer cells. This compound could potentially be modified to enhance its efficacy against specific cancer types .

Case Study: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several hydrazone derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Candida albicans.

Agrochemicals

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated structure may enhance its effectiveness against pests while providing a degree of selectivity for target organisms.

- Insecticidal Activity : Research has shown that chlorinated compounds can serve as effective insecticides. This compound may be explored for its ability to disrupt the life cycle of agricultural pests .

Data Table: Insecticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphis gossypii | 85% | |

| Hydrazone Derivative A | Spodoptera frugiperda | 78% |

Materials Science

In materials science, this compound can be used as a precursor for synthesizing novel polymers or composites with enhanced properties.

- Polymerization Studies : The compound can be polymerized to create materials with specific mechanical and thermal properties. Research into its use as a monomer in copolymerization processes is ongoing, focusing on developing materials for packaging or construction applications .

Case Study: Polymer Synthesis

A recent study demonstrated the successful incorporation of hydrazone derivatives into polymer matrices, resulting in materials with improved tensile strength and thermal stability. The incorporation of this compound into such matrices is being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with varying substituents on the phenylhydrazone moiety. Key differences in reactivity, physical properties, and biological activity are highlighted below.

Structural and Electronic Effects

| Compound | Substituents | Electronic Effects |

|---|---|---|

| Ethyl 2-chloro-2-(2-(3-chloro-4-methylphenyl)hydrazono)acetate | 3-Cl, 4-CH₃ | Mixed effects: Cl (electron-withdrawing), CH₃ (electron-donating). Enhances stability and lipophilicity. |

| Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | H (unsubstituted phenyl) | Purely aromatic; less steric hindrance and lower lipophilicity. |

| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | 4-OCH₃ | Strong electron-donating OCH₃ group increases solubility in polar solvents. |

| Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate | 4-Cl | Electron-withdrawing Cl enhances electrophilicity, favoring cyclization reactions. |

Key Observations :

- Methoxy-substituted analogs (e.g., 4-OCH₃) exhibit higher solubility in ethanol and DMSO due to polarity, whereas chloro-substituted derivatives are more lipophilic .

Key Findings :

- The 3-Cl, 4-CH₃ substitution correlates with potent anticancer activity, as seen in compound 7b (IC₅₀ = 1.61 µg/mL) .

- Methoxy-substituted derivatives show moderate activity but better solubility, enabling formulation advantages .

Physical Properties

Preparation Methods

Diazotization of 3-Chloro-4-Methylaniline

3-Chloro-4-methylaniline is dissolved in aqueous hydrochloric acid (12–15% w/v) at 0–5°C. Sodium nitrite (1.1–1.2 equivalents) is added dropwise to generate the diazonium salt, maintaining pH < 1.5 to prevent decomposition. Excess nitrous acid is neutralized with sulfamic acid.

Coupling with Ethyl 2-Chloroacetoacetate

The diazonium solution is coupled with ethyl 2-chloroacetoacetate (1.0 equivalent) in ethanol/water (3:1 v/v) at –5°C. Sodium acetate (2.5 equivalents) is added to buffer the solution, promoting hydrazone formation. The reaction mixture is stirred for 12–14 hours, yielding a yellow precipitate.

Key Data:

Optimized Synthesis Using Phase Transfer Catalysts

Recent patents describe significant improvements using phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG-400).

Enhanced Reaction Protocol

-

Diazotization: Conducted in water with TBAB (0.05–0.1 equivalents) at –5°C.

-

Coupling: Ethyl 2-chloroacetoacetate and TBAB are premixed in ethyl acetate, then added to the diazonium solution.

-

Quenching: Sodium bicarbonate is used to neutralize excess acid, reducing side reactions.

Advantages Over Traditional Methods:

Mechanistic Role of PTCs:

TBAB facilitates interfacial transfer of the diazonium ion into the organic phase, accelerating coupling kinetics. This minimizes hydrolysis of the diazonium salt, a major side reaction in aqueous systems.

Industrial-Scale Production Considerations

Solvent Selection

| Solvent | Efficiency | Environmental Impact | Cost |

|---|---|---|---|

| Ethyl Acetate | High | Moderate | $$ |

| Toluene | Moderate | High | $ |

| Dichloromethane | High | Severe | $$$ |

Ethyl acetate is preferred for its balance of efficiency and regulatory compliance.

Waste Management

-

Acidic Waste: Neutralized with lime before disposal.

-

Organic Residues: Incinerated or recovered via distillation.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Traditional | None | 12–14 | 74–76 | 88–92 | Moderate |

| PTC-Optimized | TBAB | 1–2 | 97–98 | >96 | High |

| Solvent-Free | PEG-400 | 3–4 | 89–90 | 93–95 | Low |

Critical Parameters in Reaction Optimization

Temperature Control

Maintaining temperatures below –5°C prevents:

Stoichiometric Ratios

-

Excess sodium nitrite (>1.1 eq) leads to nitroso side products.

-

Substoichiometric HCl results in incomplete diazotization.

Reagent Roles and Selection

| Reagent | Role | Optimal Quantity |

|---|---|---|

| 3-Chloro-4-methylaniline | Diazonium precursor | 1.0 eq |

| Ethyl 2-chloroacetoacetate | Electrophilic coupling partner | 1.05 eq |

| TBAB | Phase transfer catalyst | 0.05–0.1 eq |

| Sodium acetate | pH buffering | 2.5 eq |

Q & A

Basic: What are the established synthetic routes for Ethyl 2-chloro-2-(2-(3-chloro-4-methylphenyl)hydrazono)acetate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via coupling reactions between diazonium salts and β-keto esters. A standard method involves:

- Step 1: Diazotization of 3-chloro-4-methylaniline in hydrochloric acid with sodium nitrite at 273 K to form the diazonium salt .

- Step 2: Reaction with ethyl 2-chloroacetoacetate in ethanol using sodium acetate as a base, yielding the hydrazone product after recrystallization (85% yield) .

Key Variables Affecting Yield:

| Variable | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 273 K (chilled) | Prevents side reactions | |

| Base | Sodium acetate | Neutralizes HCl, stabilizes intermediates | |

| Solvent | Ethanol | Facilitates crystallization |

Alternative methods use triethylamine in toluene for coupling with morpholino intermediates, achieving comparable yields under reflux (85–90°C) .

Advanced: How can discrepancies between spectroscopic (IR) and crystallographic data be resolved for this compound?

Methodological Answer:

Discrepancies often arise from dynamic vs. static structural features. For example:

- IR Analysis: Detects ν(C=O) at ~1685 cm⁻¹ (ester carbonyl) and ν(N–H) at ~3300 cm⁻¹ (hydrazone NH) .

- Crystallography: X-ray data (e.g., SHELXL refinement) confirms a planar C–NH–N=C linkage with a Z-configuration and intramolecular N–H···O hydrogen bonds .

Resolution Strategy:

Cross-Validation: Compare experimental IR bands with computed vibrational spectra (DFT) for the crystallographically determined structure.

Hydrogen Bond Analysis: Use graph set analysis (as per Etter’s rules) to identify hydrogen-bonding motifs influencing IR shifts .

Dynamic Effects: Consider temperature-dependent IR studies to assess conformational flexibility not captured in static X-ray data .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Primary Techniques:

- IR Spectroscopy: Identifies functional groups (e.g., ester C=O at 1685 cm⁻¹, hydrazone N–H at 3300 cm⁻¹) .

- X-ray Crystallography: Resolves Z-configuration, planarity of the hydrazone moiety, and hydrogen-bonded helical chains along the b-axis (SHELXL refinement) .

Supporting Workflow:

Sample Preparation: Recrystallize from ethanol to obtain single crystals .

Data Collection: Use Mo/Kα radiation (λ = 0.71073 Å) for X-ray diffraction.

Refinement: Apply SHELXL-2018/3 with riding H-atom models and Flack parameter validation .

Advanced: What challenges arise in refining the crystal structure using SHELX, and how are they addressed?

Methodological Answer:

Challenges:

- Hydrogen Atom Placement: Riding models may fail to capture anisotropic displacement parameters for NH groups.

- Twinned Data: High-resolution or twinned datasets require iterative refinement cycles in SHELXL .

- Absolute Configuration: Flack parameter determination (e.g., 0.5(1) for enantiomer pairs) resolves ambiguity in chiral centers .

Solutions:

- Use SHELXPRO for macromolecular interface adjustments (e.g., TLS parameterization).

- Validate H-bond networks with WinGX’s ORTEP-3 graphical tools to ensure geometric accuracy .

Advanced: How does the hydrazone moiety influence reactivity in heterocyclic synthesis?

Methodological Answer:

The hydrazone group acts as a versatile synthon for:

Cyclocondensation: Forms 1,3,4-oxadiazoles and pyrazolo[3,4-c]pyridines via reactions with thiosemicarbazide or morpholino intermediates .

Spiroheterocycle Formation: Reacts with β-keto esters under basic conditions to generate spiro compounds (e.g., Scheme 1 in ).

Mechanistic Insight:

- Nucleophilic Attack: The hydrazone’s NH group facilitates coupling with electrophiles (e.g., ethyl bromoacetate) in dioxane under reflux .

- Tautomerism: Keto-enol tautomerism of the hydrazone enables regioselective annulation reactions .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

Hazard Classification:

Handling Protocol:

PPE: Use nitrile gloves, goggles, and fume hoods.

Storage: Keep in airtight containers at 4°C, away from oxidizers.

Waste Disposal: Neutralize with 1N HCl before aqueous disposal .

Advanced: How do solvent and base choices impact the synthesis of derivatives?

Methodological Answer:

Optimization Criteria:

- Polar Solvents: Improve solubility of ionic intermediates.

- Weak Bases (NaOAc): Minimize ester hydrolysis.

- Steric Hindrance: Bulky bases (Et₃N) favor SN2 mechanisms in thiazole synthesis .

Advanced: What computational tools aid in predicting hydrogen-bonding patterns for this compound?

Methodological Answer:

- Mercury CSD: Visualizes intermolecular H-bond networks using crystallographic data .

- Graph Set Analysis: Classifies patterns (e.g., C(6) chains in helical packing) using Etter’s formalism .

- DFT Calculations: Predicts H-bond strengths (e.g., N–H···O bond lengths ~2.0 Å) for comparison with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.